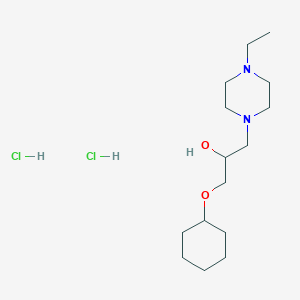![molecular formula C17H23BrN2O2 B6135286 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. BPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of ion channels. 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has been shown to bind to a specific site on the N-type calcium channel, which may contribute to its ability to modulate neurotransmitter release.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic applications in the treatment of Parkinson's disease. 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has also been shown to affect the function of ion channels, including the N-type calcium channel and the GABA(A) receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine in lab experiments is its ability to modulate neurotransmitter release. This makes it a useful tool for studying the function of neurotransmitter systems in the brain. However, 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is a complex compound that requires specialized equipment and expertise to synthesize and use in experiments. Additionally, the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is not fully understood, which may limit its potential applications in research.
Future Directions
There are several potential directions for future research on 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine. One area of interest is the development of more efficient synthesis methods for 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine, which would make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine and its potential therapeutic applications. Finally, more research is needed to explore the potential applications of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This compound is then reacted with cyclopentylpiperazine in the presence of a catalyst to produce 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine. The synthesis of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is a complex process that requires careful attention to detail and specialized equipment.
Scientific Research Applications
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has been extensively studied for its potential use in medical research. It has been shown to have a range of biological effects, including the ability to modulate neurotransmitter release and affect the function of ion channels. 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-(4-cyclopentylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c18-14-5-7-16(8-6-14)22-13-17(21)20-11-9-19(10-12-20)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOWFWXCXJAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-(4-cyclopentylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
![2-methoxy-N-{1-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6135244.png)

![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6135265.png)
![{1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6135269.png)

![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2-piperidinone](/img/structure/B6135297.png)
![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)